N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Description
N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazine ring, a piperidine ring, and a tetrahydrofuran ring, all connected through an oxalamide linkage. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a candidate for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
- **Introduction of the Tetra
Formation of the Pyrazine-Piperidine Intermediate: The initial step involves the reaction of pyrazine with piperidine under controlled conditions to form the pyrazine-piperidine intermediate.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
Properties
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c23-16(17(24)21-11-14-2-1-9-25-14)20-10-13-3-7-22(8-4-13)15-12-18-5-6-19-15/h5-6,12-14H,1-4,7-11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZCBJMFHDXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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